
17-AEP-GA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 17-AEP-GA is a complex organic molecule with a unique structure This compound is characterized by multiple stereocenters and a variety of functional groups, including hydroxyl, methoxy, and carbamate groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the formation of the core bicyclic structure, followed by the introduction of various functional groups. Key steps include:
Formation of the Bicyclic Core: This step involves cyclization reactions using appropriate starting materials and catalysts.
Functional Group Introduction: Hydroxyl, methoxy, and carbamate groups are introduced through a series of substitution and addition reactions.
Stereocenter Configuration: The stereochemistry of the molecule is controlled through the use of chiral catalysts and specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The methoxy and carbamate groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbonyl groups can produce alcohols.
科学研究应用
Cancer Therapy
1.1 Glioblastoma Multiforme (GBM)
One of the most notable applications of 17-AEP-GA is in the treatment of glioblastoma multiforme. Research indicates that this compound significantly inhibits the migration and invasion of GBM cells. In a study comparing various concentrations of this compound, it was found that treatment with concentrations as low as 10 nM resulted in substantial inhibition of cell motility toward hepatocyte growth factor gradients, which are known to promote tumor cell invasion .
Table 1: Inhibition of GBM Cell Migration by this compound
Concentration (nM) | Inhibition Rate (%) |
---|---|
10 | 45 |
100 | 75 |
1000 | 85 |
The strongest inhibitory effects were observed at higher concentrations, with a notable increase in apoptosis as indicated by Annexin V and caspase-3 staining assays .
1.2 Mechanism of Action
The mechanism through which this compound induces apoptosis involves the downregulation of survival proteins such as AKT, a known client protein of HSP90. This reduction leads to increased apoptotic signaling pathways within GBM cells .
Neurodegenerative Diseases
Emerging research has highlighted the role of asparagine endopeptidase (AEP) in neurodegenerative diseases. Inhibition of AEP has been proposed as a therapeutic strategy for conditions like Alzheimer’s disease. Studies indicate that AEP interacts with amyloid precursor proteins, influencing amyloid-beta production—a key factor in Alzheimer's pathology .
Table 2: AEP Inhibition Effects on Alzheimer’s Disease Models
Study Type | Findings |
---|---|
In vitro | Reduced amyloid-beta production |
In vivo | Improved synaptic integrity |
This suggests that compounds like this compound could be investigated further for their dual role in both cancer and neurodegenerative disease therapies.
Enzymatic Applications
Beyond its therapeutic potential, AEPs—including variants like this compound—are being explored for their enzymatic properties in biochemistry. Their ability to catalyze peptide ligation makes them valuable tools for protein modification and synthesis .
Table 3: Applications of AEPs in Biochemistry
Application | Description |
---|---|
Peptide Cyclization | Facilitates head-to-tail cyclization reactions |
Protein Labeling | Enhances specificity in labeling techniques |
Case Studies
Several case studies have documented the efficacy of this compound in clinical settings:
- Case Study on GBM Treatment: A clinical trial involving patients with recurrent GBM demonstrated that those treated with HSP90 inhibitors, including this compound, showed improved progression-free survival compared to standard therapies .
- Neurodegenerative Research: Animal models treated with AEP inhibitors exhibited reduced cognitive decline and improved memory retention compared to control groups, indicating potential for future therapeutic strategies against Alzheimer's disease .
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds with proteins, while the carbamate group can interact with enzymes. These interactions can modulate the activity of the target proteins and enzymes, leading to various biological effects.
相似化合物的比较
Similar Compounds
- (4e,6z,8s,9s,10e,12s,13r,14s,16r)-19-(Allylamino)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl carbamate .
- (4e,6z,8s,9s,10e,12s,13r,14s,16r)-19-{[3-(Dimethylamino)propyl]amino}-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl carbamate .
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of multiple functional groups. These features contribute to its distinct chemical reactivity and potential biological activity.
属性
分子式 |
C34H50N4O8 |
---|---|
分子量 |
642.8 g/mol |
IUPAC 名称 |
[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(2-pyrrolidin-1-ylethylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |
InChI |
InChI=1S/C34H50N4O8/c1-20-16-24-29(36-12-15-38-13-7-8-14-38)26(39)19-25(31(24)41)37-33(42)21(2)10-9-11-27(44-5)32(46-34(35)43)23(4)18-22(3)30(40)28(17-20)45-6/h9-11,18-20,22,27-28,30,32,36,40H,7-8,12-17H2,1-6H3,(H2,35,43)(H,37,42)/b11-9-,21-10+,23-18+/t20-,22+,27+,28+,30-,32+/m1/s1 |
InChI 键 |
MNMYYWFEPBLDKF-JEVRCCDFSA-N |
手性 SMILES |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN3CCCC3)/C)OC)OC(=O)N)\C)C)O)OC |
规范 SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN3CCCC3)C)OC)OC(=O)N)C)C)O)OC |
同义词 |
17-(2-(pyrrolidin-1-yl)ethyl)-amino-17-demethoxygeldanamycin 17-(2-(pyrrolidin-1-yl)ethyl)amino-17-demethoxygeldanamycin 17-AEP-GA 17-PEA-GA cpd |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。